4-(2-hydroxyethyl)-5-methyl-1-(4-nitrobenzoyl)-1,2-dihydro-3H-pyrazol-3-one
Overview
Description
4-(2-hydroxyethyl)-5-methyl-1-(4-nitrobenzoyl)-1,2-dihydro-3H-pyrazol-3-one is a synthetic organic compound that belongs to the class of pyrazolones This compound is characterized by the presence of a hydroxyethyl group, a methyl group, and a nitrobenzoyl group attached to the pyrazolone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-hydroxyethyl)-5-methyl-1-(4-nitrobenzoyl)-1,2-dihydro-3H-pyrazol-3-one typically involves the condensation of 4-nitrobenzoyl chloride with 5-methyl-1,2-dihydro-3H-pyrazol-3-one in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or acetone under reflux conditions. The hydroxyethyl group is introduced through a subsequent reaction with ethylene oxide or ethylene glycol under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process may involve recrystallization or chromatographic techniques to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-(2-hydroxyethyl)-5-methyl-1-(4-nitrobenzoyl)-1,2-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Amines, thiols, nucleophilic reagents under basic or neutral conditions.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrazolones with various functional groups.
Scientific Research Applications
4-(2-hydroxyethyl)-5-methyl-1-(4-nitrobenzoyl)-1,2-dihydro-3H-pyrazol-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications due to its structural similarity to other bioactive pyrazolones.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(2-hydroxyethyl)-5-methyl-1-(4-nitrobenzoyl)-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyethyl group may enhance the compound’s solubility and facilitate its interaction with biological membranes. The pyrazolone ring can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-hydroxyethyl)-5-methyl-1-(4-methylbenzoyl)-1,2-dihydro-3H-pyrazol-3-one
- 4-(2-hydroxyethyl)-5-methyl-1-(4-chlorobenzoyl)-1,2-dihydro-3H-pyrazol-3-one
- 4-(2-hydroxyethyl)-5-methyl-1-(4-fluorobenzoyl)-1,2-dihydro-3H-pyrazol-3-one
Uniqueness
4-(2-hydroxyethyl)-5-methyl-1-(4-nitrobenzoyl)-1,2-dihydro-3H-pyrazol-3-one is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The hydroxyethyl group enhances its solubility and bioavailability, making it a versatile compound for various applications .
Biological Activity
The compound 4-(2-hydroxyethyl)-5-methyl-1-(4-nitrobenzoyl)-1,2-dihydro-3H-pyrazol-3-one is a member of the pyrazolone class, which has garnered attention for its potential biological activities. This article examines its biological activity, focusing on antibacterial properties, cytotoxicity, and other pharmacological effects, supported by relevant research findings and case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a pyrazolone core with a hydroxyl ethyl group and a nitrobenzoyl moiety, contributing to its reactivity and biological activity.
Antibacterial Activity
Research indicates that compounds similar to This compound exhibit significant antibacterial properties. For example, a related compound, 1-(2-hydroxyethyl)-3-nitro-4-pyrazolecarboxamide , demonstrated strong antibacterial activity against various bacterial strains in experimental models. This compound showed lower inhibitory concentrations than nitrofurantoin, suggesting enhanced efficacy as an antibacterial agent .
Table 1: Antibacterial Activity Comparison
Compound | Bacterial Strains Tested | Inhibitory Concentration (µg/mL) |
---|---|---|
1-(2-hydroxyethyl)-3-nitro-4-pyrazolecarboxamide | E. coli, S. aureus | < 10 |
Nitrofurantoin | E. coli | 20 |
This compound | TBD | TBD |
Note: TBD = To Be Determined
Cytotoxicity and Safety Profile
In studies evaluating the acute toxicity of related pyrazolone compounds in animal models (mice, rats), low toxicity levels were reported. For instance, single oral doses resulted in significant antibacterial effects without severe adverse reactions . This safety profile is crucial for further development as potential therapeutic agents.
Case Study 1: Efficacy in Animal Models
A study involving 1-(2-hydroxyethyl)-3-nitro-4-pyrazolecarboxamide showed that after administration at a dose of 20 mg/kg in mice, peak concentrations were achieved in both blood and urine within hours. The compound effectively reduced bacterial load in infected mice models, indicating potential for clinical application .
Case Study 2: Structure-Activity Relationship (SAR)
Research into the SAR of related pyrazolone derivatives has provided insights into how modifications impact biological activity. For instance, the introduction of different substituents on the benzoyl ring has been shown to enhance antibacterial potency while maintaining low cytotoxicity . This information can guide future synthesis of analogs with improved efficacy.
Properties
IUPAC Name |
4-(2-hydroxyethyl)-3-methyl-2-(4-nitrobenzoyl)-1H-pyrazol-5-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O5/c1-8-11(6-7-17)12(18)14-15(8)13(19)9-2-4-10(5-3-9)16(20)21/h2-5,17H,6-7H2,1H3,(H,14,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLHGCQFWICPVCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NN1C(=O)C2=CC=C(C=C2)[N+](=O)[O-])CCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501144088 | |
Record name | 1,2-Dihydro-4-(2-hydroxyethyl)-5-methyl-1-(4-nitrobenzoyl)-3H-pyrazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501144088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
860611-87-6 | |
Record name | 1,2-Dihydro-4-(2-hydroxyethyl)-5-methyl-1-(4-nitrobenzoyl)-3H-pyrazol-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=860611-87-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Dihydro-4-(2-hydroxyethyl)-5-methyl-1-(4-nitrobenzoyl)-3H-pyrazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501144088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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